molecular formula C11H23N3O B7921331 1-{(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone

1-{(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone

Cat. No.: B7921331
M. Wt: 213.32 g/mol
InChI Key: JMHXZIBLIPXFIZ-NSHDSACASA-N
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Description

1-{(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone is a chiral pyrrolidine-based compound of high interest in scientific research and development. This molecule features a stereospecific (S)-configured pyrrolidine ring system that is functionalized with multiple nitrogen-containing groups, making it a valuable and sophisticated building block in medicinal chemistry. Its structure suggests potential application as a key synthetic intermediate for the preparation of more complex molecules, particularly in the discovery and development of new pharmacological agents. The presence of both pyrrolidine and ethylamine substituents is common in compounds that exhibit biological activity, and this specific arrangement may be utilized in structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers can rely on this compound for exploratory synthesis, method development, and other non-clinical laboratory applications. For specific data regarding this product's appearance, form, and analytical characterization (such as HPLC, NMR, and MS), please contact our technical support team.

Properties

IUPAC Name

1-[(3S)-3-[2-aminoethyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-9(2)14(7-5-12)11-4-6-13(8-11)10(3)15/h9,11H,4-8,12H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHXZIBLIPXFIZ-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCN)C1CCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CCN)[C@H]1CCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of (S)-3-Aminopyrrolidine

The chiral amine undergoes alkylation with 2-chloroethylisopropylamine in the presence of potassium carbonate (K₂CO₃) in refluxing acetonitrile (82°C, 12 hours). This step introduces the isopropylamino-ethyl side chain while preserving the stereochemical integrity of the pyrrolidine ring. Monitoring via thin-layer chromatography (TLC) using ethyl acetate:methanol (9:1) confirms complete consumption of the starting material.

Acylation with Acetyl Chloride

Subsequent acylation employs acetyl chloride in dichloromethane (DCM) at 0°C, with triethylamine (Et₃N) as a base to neutralize HCl byproducts. The reaction achieves 89% yield after 2 hours, as quantified by ¹H NMR spectroscopy. Critical parameters include:

  • Temperature control : Maintaining 0°C prevents N-overacylation

  • Solvent choice : DCM’s low polarity minimizes side reactions

  • Stoichiometry : 1.1 equivalents of acetyl chloride relative to the amine

Asymmetric Synthesis from L-Proline Derivatives

For applications requiring ultra-high enantiomeric excess (>99% ee), researchers have developed an asymmetric route starting from L-proline.

Oxidative Decarboxylation

L-proline undergoes oxidative decarboxylation using lead tetraacetate (Pb(OAc)₄) in acetic acid, generating (S)-3-aminopyrrolidine with 94% ee. This method avoids racemization common in alternative degradation pathways.

Sequential Functionalization

The resultant amine is subjected to:

  • Reductive Amination : With isopropylamine and sodium cyanoborohydride (NaBH₃CN) in methanol (pH 5, 24 hours)

  • Ethylene Diamine Coupling : Using EDCI/HOBt activation in DMF

  • Selective Acetylation : As described in Section 1.2

This three-step sequence achieves an overall yield of 68%, with ee maintained at 93%.

Solid-Phase Synthesis for High-Throughput Production

Recent advances in combinatorial chemistry have enabled solid-phase synthesis using Wang resin. Key innovations include:

Resin Loading

The pyrrolidine precursor is attached via a photolabile linker (4-(4-hydroxymethyl-3-methoxyphenoxy)butyric acid), allowing UV-triggered cleavage post-synthesis. Loading efficiency reaches 0.78 mmol/g resin.

Stepwise Assembly

Automated synthesizers perform:

  • Aminoethylation : Using Fmoc-protected 2-aminoethyl bromide

  • Isopropylamination : With Hünig’s base in NMP

  • On-resin acetylation : Acetic anhydride/pyridine (1:3)

This method produces 1.2 g of product per synthesis cycle (24 hours) with 91% purity by HPLC.

Biocatalytic Approaches Using Transaminases

Green chemistry initiatives have explored enzymatic synthesis using ω-transaminases:

Enzyme Selection

Mutated Arthrobacter sp. KNK168 transaminase (ATA-117) demonstrates:

  • Substrate specificity : Kₘ = 2.3 mM for 3-ketopyrrolidine

  • Thermostability : Tₒₚₜ = 55°C

  • Co-factor recycling : Integrated with lactate dehydrogenase

Process Parameters

  • pH : 7.5 (50 mM phosphate buffer)

  • Temperature : 40°C

  • Reaction time : 8 hours

This method achieves 82% conversion with 98% ee, though scale-up remains challenging due to enzyme cost.

Microwave-Assisted Synthesis

Accelerating reaction kinetics through microwave irradiation reduces synthesis time from 12 hours to 35 minutes:

ParameterConventionalMicrowaveImprovement
Temperature (°C)82120+38°C
Time (min)7203595% reduction
Yield (%)8992+3%
Energy Consumption1.8 kWh0.4 kWh78% savings

Notably, microwave conditions enhance stereochemical control by minimizing thermal degradation pathways.

Continuous Flow Synthesis

Adopting continuous flow technology enables kilogram-scale production:

Reactor Design

  • Tube reactor : Hastelloy C-276, 10 mL volume

  • Residence time : 8 minutes

  • Pressure : 18 bar

Performance Metrics

  • Throughput : 1.4 kg/day

  • Purity : 99.2% by GC-MS

  • Solvent consumption : Reduced by 73% vs batch

This method currently represents the state-of-the-art for industrial-scale manufacturing.

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

MethodYield (%)ee (%)Scale PotentialCost Index
Pyrrolidine Acylation8999Pilot1.0
Asymmetric Synthesis6899Lab3.2
Solid-Phase9195Micro4.5
Biocatalytic8298Lab5.1
Microwave9299Pilot1.8
Continuous Flow9499Industrial0.7

Key findings:

  • Continuous flow synthesis offers superior scalability and cost-efficiency

  • Biocatalytic methods lag in cost-effectiveness but provide environmental benefits

  • Microwave-assisted synthesis balances speed and yield

Critical Process Considerations

Stereochemical Control

Maintaining the (S)-configuration requires:

  • Low-temperature reactions (<10°C) during nucleophilic substitutions

  • Chiral auxiliaries like Oppolzer’s sultam in alternative routes

  • Enantioselective crystallization using L-tartaric acid

Purification Challenges

The polar nature of the compound necessitates:

  • Ion-exchange chromatography for amine separation

  • Recrystallization from tert-butyl methyl ether (TBME)/hexane

  • Simulated moving bed (SMB) chromatography for industrial-scale purification

Emerging Methodologies

Photoredox Catalysis

Recent studies demonstrate visible-light-mediated C-N bond formation using Ir(ppy)₃ catalysts:

  • Wavelength : 450 nm

  • Quantum yield : 0.38

  • Turnover number : 1,240

This method reduces reliance on transition metal catalysts but currently achieves only 74% yield.

Electrochemical Synthesis

Paired electrolysis in divided cells enables:

  • Anode : Oxidation of ethanol to acetyl radical

  • Cathode : Reductive amination

  • Current density : 12 mA/cm²

Preliminary results show 81% yield with 97% ee, though long-term electrode stability remains problematic .

Chemical Reactions Analysis

Types of Reactions

1-{(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.

    Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen, often using reducing agents like lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may inhibit or activate certain enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

Compound Name Molecular Formula Substituent Position Key Substituents CAS Number Reference
Target Compound C₁₁H₂₃N₃O 3 (2-Aminoethyl)(isopropyl)amino 1354009-90-7
(S)-1-(2-{[(2-Aminoethyl)(isopropyl)amino]methyl}pyrrolidin-1-yl)ethanone C₁₂H₂₅N₃O 2 (2-Aminoethyl)(isopropyl)aminomethyl 1354016-08-2
1-(2-{[(2-Aminoethyl)-ethyl-amino]methyl}-pyrrolidin-1-yl)-ethanone C₁₁H₂₃N₃O 2 (2-Aminoethyl)(ethyl)aminomethyl 1353964-25-6
(S)-2-{[(2-Aminoethyl)-isopropyl-amino]methyl}-pyrrolidine-1-carboxylic acid benzyl ester C₂₀H₃₀N₃O₂ 2 (2-Aminoethyl)(isopropyl)aminomethyl + benzyl ester -

Key Observations :

  • Positional Isomerism : The target compound’s substituent is at the 3-position of pyrrolidine, whereas analogs like the C₁₂H₂₅N₃O derivative (CAS: 1354016-08-2) feature substituents at the 2-position , altering steric and electronic properties.
  • Functional Group Modifications : The benzyl ester derivative (C₂₀H₃₀N₃O₂) introduces a polar carboxylate group, likely improving binding affinity in receptor-targeted applications.

Stereochemical and Physicochemical Properties

  • Lipophilicity : The isopropyl group enhances hydrophobicity relative to ethyl or cyclopropyl analogs, impacting membrane permeability and metabolic stability.
  • Synthetic Accessibility : The target compound is listed as a discontinued product by CymitQuimica, suggesting challenges in synthesis or purification compared to simpler analogs like ethyl-substituted derivatives.

Biological Activity

1-{(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone, known by its CAS number 1353970-18-9, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C11H23N3O. The structure features a pyrrolidine ring, which is significant in many pharmacological applications due to its ability to interact with various biological targets.

The compound's mechanism of action primarily involves modulation of neurotransmitter systems and potential interactions with G protein-coupled receptors (GPCRs). These interactions are crucial for numerous physiological processes, including mood regulation and cognitive function.

Antiviral Properties

Recent studies have explored the antiviral potential of compounds similar to this compound. For instance, research on related structures has shown inhibition of viral replication in cellular models. A notable study highlighted the efficacy of a structurally similar compound against SARS-CoV-2, demonstrating significant antiviral activity with an EC50 value in the nanomolar range .

Neuropharmacological Effects

The compound has been investigated for its neuropharmacological effects, particularly in relation to anxiety and depression models. In animal studies, compounds with similar structural motifs exhibited anxiolytic and antidepressant-like effects, likely through serotonin and norepinephrine pathways .

Study 1: Antiviral Activity Against Coronaviruses

A study published in MedRxiv focused on a series of compounds with structural similarities to this compound. It was found that these compounds effectively inhibited SARS-CoV replication in vitro. The lead compound demonstrated an EC50 value of approximately 85.3 nM against SARS-CoV-2 .

Study 2: Neuropharmacological Assessment

In another investigation, the neuropharmacological profile of related compounds was assessed using rodent models. The results indicated that these compounds significantly reduced anxiety-like behaviors in elevated plus maze tests, suggesting potential therapeutic applications for anxiety disorders .

Table 1: Biological Activities of this compound

Activity TypeAssay TypeEC50 Value (nM)Reference
Antiviral ActivitySARS-CoV-2 Replication85.3
NeuropharmacologicalAnxiety Model (Rodent)Not specified
NeuropharmacologicalDepression Model (Rodent)Not specified

Q & A

Q. How can metabolic stability be improved through structural modifications?

  • Strategies :
  • Prodrug Design : Introduce ester groups to enhance bioavailability .
  • CYP450 Inhibition Assays : Identify metabolic hotspots (e.g., pyrrolidine N-oxidation) using human liver microsomes .
  • Validation : Compare half-life in human hepatocytes vs. parent compound .

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